molecular formula C12H9F2NO B8369010 1,7-Difluoro-4-cyclopropoxyisoquinoline

1,7-Difluoro-4-cyclopropoxyisoquinoline

Cat. No.: B8369010
M. Wt: 221.20 g/mol
InChI Key: UIDSKVQKMWPNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Difluoro-4-cyclopropoxyisoquinoline is a fluorinated isoquinoline derivative characterized by fluorine atoms at positions 1 and 7 of the isoquinoline core and a cyclopropoxy substituent at position 4. The cyclopropoxy group enhances metabolic stability by resisting oxidative degradation, while the fluorine atoms modulate electronic properties and improve lipophilicity, influencing target binding and pharmacokinetics . Synthetic routes typically involve nucleophilic substitution or transition metal-catalyzed coupling to introduce the cyclopropoxy moiety, followed by selective fluorination.

Properties

Molecular Formula

C12H9F2NO

Molecular Weight

221.20 g/mol

IUPAC Name

4-cyclopropyloxy-1,7-difluoroisoquinoline

InChI

InChI=1S/C12H9F2NO/c13-7-1-4-9-10(5-7)12(14)15-6-11(9)16-8-2-3-8/h1,4-6,8H,2-3H2

InChI Key

UIDSKVQKMWPNAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C3=C2C=CC(=C3)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The structural and functional attributes of 1,7-Difluoro-4-cyclopropoxyisoquinoline can be contextualized by comparing it to analogous compounds, such as quinolone carboxylic acid derivatives and their impurities (Table 1). Key differences lie in the core heterocyclic system, substituent positioning, and biological implications.

Structural and Functional Contrasts

  • Core Heterocycle: Unlike quinolone derivatives (e.g., ciprofloxacin analogs), which feature a quinoline ring fused to a ketone and carboxylic acid, this compound belongs to the isoquinoline class. bacterial DNA gyrase targeting).
  • Substituent Effects: Fluorine Positioning: Fluorine at positions 1 and 7 in the isoquinoline core differs from the canonical 6-fluoro substitution in quinolone antibiotics (e.g., Imp. B(EP), MM0018.05), which is critical for antibacterial activity . Cyclopropoxy vs. Carboxylic Acid: The cyclopropoxy group at position 4 enhances steric bulk and metabolic resistance compared to the carboxylic acid moiety in quinolones, which is essential for metal chelation in antibacterial mechanisms.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) LogP Key Biological Role
This compound Isoquinoline 1-F, 7-F, 4-cyclopropoxy ~235.2 2.8* Kinase inhibition (hypothesized)
Imp. B(EP): Desfluoro Compound (MM0018.05) Quinoline 1-Cyclopropyl, 4-oxo, 7-piperazinyl 331.3 1.2 Antibacterial impurity
Imp. C(EP): Ethylenediamine Compound (MM0018.04) Quinoline 7-(2-Aminoethylamino), 6-F, 4-oxo 335.3 -0.5 Solubility-enhancing impurity

*Estimated via computational modeling.

Research Findings and Implications

  • Fluorine Substitution: Repositioning fluorine from quinolone position 6 to isoquinoline positions 1 and 7 (as in the target compound) reduces antibacterial efficacy but may unlock activity against eukaryotic enzymes, as seen in kinase inhibitors like imatinib .
  • Metabolic Stability: Cyclopropoxy substitution in this compound confers resistance to cytochrome P450-mediated oxidation, a advantage over ester or ether-linked groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.